molecular formula C4H6N2O B078268 3,5-Dimethyl-1,2,4-oxadiazole CAS No. 10403-80-2

3,5-Dimethyl-1,2,4-oxadiazole

Cat. No.: B078268
CAS No.: 10403-80-2
M. Wt: 98.1 g/mol
InChI Key: HNJOAIYFUCQZAA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of nitriles with hydroxylamine to form amidoximes, followed by acylation with carboxylic acids or their derivatives (such as esters, anhydrides, or acid halides) to yield O-acylamidoximes. The cyclization of these intermediates can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process. This method involves the preparation of O-acylamidoximes and their subsequent cyclization in a single reactor, significantly reducing the overall synthesis time and avoiding the isolation of intermediates .

Chemical Reactions Analysis

Thermal Reactions with Benzyl Alcohol and Benzylamine

3,5-Dimethyl-1,2,4-oxadiazole undergoes ring-opening reactions under thermal conditions when treated with nucleophiles such as benzyl alcohol or benzylamine .

Key Observations:

  • With benzyl alcohol : Heating at 100–140°C produces:

    • Aryl nitriles (e.g., benzonitrile derivatives)

    • Benzyl acetate

    • Benzaldehyde

    • Minor byproducts include 1,3,5-triazines .

  • With benzylamine : Reaction yields:

    • Aryl nitriles

    • N-Acetylbenzylamine

    • Slower reaction kinetics compared to benzyl alcohol .

Proposed Mechanism:

The reaction involves nucleophilic attack at the electron-deficient oxadiazole ring, leading to cleavage. For benzyl alcohol, the methyl group at position 5 participates in proton exchange, facilitating ring opening and subsequent rearrangement .

Acid/Base-Mediated Reactions

The compound exhibits stability under mild acidic or basic conditions but undergoes decomposition in the presence of strong acids or bases.

Example:

  • In acidic media : The oxadiazole ring may hydrolyze to form hydrazine derivatives.

  • In basic media : Ring-opening reactions yield nitriles and acetamide derivatives .

Reactivity with Electrophiles

The methyl groups at positions 3 and 5 are sites for electrophilic substitution.

Experimental Evidence:

  • Halogenation : Reaction with bromine or chlorine under radical conditions selectively substitutes methyl hydrogens .

  • Oxidation : Controlled oxidation with mild agents (e.g., KMnO₄) converts methyl groups to carboxylic acids, though over-oxidation may degrade the ring .

Cycloaddition and Ring Transformation

This compound participates in cycloaddition reactions with nitriles and alkynes under catalytic conditions.

Key Reaction :

ReactantsConditionsProducts
Alkynes + NitrilesFe(NO₃)₃, RT3-Acyl-1,2,4-oxadiazoles

This method leverages the generation of nitrile oxides from alkynes, which undergo 1,3-dipolar cycloaddition with nitriles .

Protocol :

  • Reactants : N-Acylbenzotriazoles + acylhydrazides

  • Catalyst : PPh₃/Trichloroisocyanuric acid

  • Conditions : Ball milling, RT

  • Yield : 70–90% for 2,5-disubstituted oxadiazoles .

Biological Activity and Functionalization

Though beyond pure chemical reactivity, 1,2,4-oxadiazoles are pharmacologically relevant. Modifications at the 3- and 5-positions enhance bioactivity:

Case Study :

  • Anticancer derivatives : 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit HDAC-1 (IC₅₀ = 8.2–12.1 nM) and induce apoptosis in MCF-7 cells .

  • Antimicrobial activity : MIC values against S. aureus (32 μg/mL) and E. coli (64 μg/mL) highlight structure-activity relationships .

Scientific Research Applications

Biological Activities

3,5-Dimethyl-1,2,4-oxadiazole and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown effectiveness against various bacterial and fungal pathogens. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Several studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized with this moiety have shown moderate antiproliferative activity against HL-60 cancer cells with IC50 values indicating potential for further development .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties. In one study, derivatives exhibited significant inhibition of COX enzymes, suggesting their potential as anti-inflammatory agents .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various this compound derivatives on HL-60 cancer cells, three specific compounds exhibited notable activity with IC50 values ranging from 19.0 to 42.1 μM. These findings suggest that modifications to the oxadiazole structure can enhance cytotoxicity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for antimicrobial activity using the microdilution broth method. One compound demonstrated strong bacteriostatic activity against Citrobacter freundii and Haemophilus influenzae, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Summary Table of Applications

Application AreaDescriptionExample Findings
AntimicrobialEffective against bacteria and fungiSignificant activity against E. coli
AnticancerCytotoxic effects on various cancer cell linesIC50 values indicating moderate activity
Anti-inflammatoryInhibition of COX enzymesGood anti-inflammatory properties observed
Synthesis TechniquesMicrowave-assisted and room temperature synthesis methodsHigh yields and efficiency

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and substituents. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins to exert antiviral activity .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 3,5-Dimethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biological Activity

3,5-Dimethyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its stability and versatility in drug design. Compounds containing this moiety have been associated with a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic
  • Cognitive enhancers (e.g., inhibitors of acetylcholinesterase)

This compound specifically has shown promise in several studies as a potential therapeutic agent.

Anticancer Activity

Research has indicated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound E derived from this compound demonstrated an IC50 value of 9.27 µM against human ovarian adenocarcinoma cells (OVXF 899) and 1.143 µM against renal cancer cells (RXF 486) .

This suggests that modifications to the oxadiazole structure can enhance its anticancer properties.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example:

CompoundActivity (%)Reference
21i59.5
Indomethacin64.3

This table illustrates that specific substitutions on the oxadiazole ring can improve anti-inflammatory efficacy compared to standard treatments.

Anticholinesterase Activity

In the context of neurodegenerative diseases like Alzheimer's, compounds derived from this compound have been studied for their ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE):

  • A notable derivative exhibited an IC50 value of 5.07 µM against BuChE and a selectivity index greater than 19.72 . This suggests a potential role for these compounds in treating cognitive disorders by enhancing cholinergic transmission.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes such as AChE and BuChE which are crucial in neurotransmission.
  • Induction of Apoptosis : In cancer cells, oxadiazoles may trigger apoptotic pathways leading to cell death through caspase activation and modulation of Bcl-2 family proteins .
  • Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives:

  • Study on Anticancer Properties : A series of derivatives were synthesized and tested against various cancer cell lines with results indicating enhanced activity compared to standard chemotherapeutics.
  • Neuroprotective Effects : In vitro studies showed that certain derivatives improved memory retention in animal models by inhibiting cholinesterase enzymes effectively.

Q & A

Q. Basic: What synthetic methodologies are optimized for preparing 3,5-Dimethyl-1,2,4-oxadiazole?

Answer:
Key methods include:

  • Microwave-assisted synthesis : Reaction of amidoximes with carboxylic acids under microwave irradiation (100°C, 5 min) achieves 60% yield via rapid cyclization .
  • Tetrabutylammonium hydroxide (TBAH)-triggered ring closure : Fluoride-free conditions at room temperature yield 85% for derivatives, minimizing side reactions .
  • Conventional reflux : Hydrazide intermediates cyclized in DMSO under 18-hour reflux, yielding 65% .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Reference
Microwave irradiation100°C, 5 min60
TBAH-mediated closureRT, fluoride-free85
Conventional reflux18h reflux, DMSO65

Q. Basic: How can antioxidant activity of this compound derivatives be systematically evaluated?

Answer:
Use multi-assay frameworks:

  • Radical scavenging : Quantify ABTS⁺ and DPPH radical neutralization via UV-Vis spectroscopy .
  • DNA oxidation inhibition : Measure protection against AAPH-induced DNA damage using fluorescence or gel electrophoresis .
  • Metal chelation : Assess Cu²⁺/GSH-driven oxidative stress reduction through redox-sensitive probes .

Table 2: Antioxidant Assay Targets

AssayTargetActivity LevelReference
ABTS+Radical scavengingHigh
DPPHRadical scavengingModerate
DNA (AAPH)Oxidation inhibitionSignificant

Q. Advanced: How do this compound derivatives induce selective cytotoxicity in cancer cells?

Answer:

  • Apoptosis assays : Treat DU 145 prostate cancer cells and HEK-293 normal cells, then measure caspase-3/7 activation and mitochondrial membrane depolarization .
  • Dose-response profiling : Compare IC₅₀ values between cancer and normal cell lines to identify therapeutic windows (e.g., DU 145 IC₅₀ < HEK-293 IC₅₀) .
  • Mechanistic studies : Use flow cytometry to analyze cell cycle arrest (e.g., G2/M phase) and Western blotting for apoptosis markers (Bax/Bcl-2 ratio) .

Q. Advanced: What computational tools are suitable for modeling electronic properties and binding interactions?

Answer:

  • Multiwfn : Analyze electrostatic potential maps, electron localization, and orbital compositions to predict reactivity .
  • Molecular dynamics (MD) simulations : Study binding stability of derivatives with topoisomerase IIα ATPase domain using AMBER or GROMACS .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for rational derivative design .

Q. Advanced: How to resolve contradictions in cytotoxicity data between cancer and normal cells?

Answer:

  • Differential stress response analysis : Compare ROS generation and glutathione levels in cancer vs. normal cells post-treatment .
  • Transcriptomic profiling : Use RNA-seq to identify oncogenic pathways (e.g., p53, NF-κB) selectively modulated in cancer cells .
  • Metabolic flux assays : Measure glycolytic and oxidative phosphorylation rates to explain energy crisis in cancer cells .

Q. Advanced: How does this compound enhance energetic material performance?

Answer:

  • Detonation velocity/pressure : Calculate via Gaussian 03 using Chapman-Jouguet equations; derivatives achieve 9046 m/s and 37.4 GPa, surpassing RDX .
  • Thermal stability : Perform DSC to determine decomposition temperatures (>200°C indicates suitability for explosives) .
  • Crystallography : Confirm density (1.85 g/cm³) and structural stability via single-crystal X-ray diffraction .

Q. Advanced: What strategies improve this compound derivatives as catalytic topoisomerase IIα inhibitors?

Answer:

  • Rigidification : Introduce aryl substituents to enhance ATP-binding site interactions; validate via SPR binding assays .
  • Cellular assays : Use γ-H2AX staining to confirm absence of DNA double-strand breaks (DSBs), distinguishing catalytic inhibition from poisons .
  • Dynophore modeling : Map hydrogen bonds and hydrophobic interactions from MD trajectories to refine pharmacophores .

Q. Advanced: How to design anti-infective derivatives using SAR insights?

Answer:

  • Electron-withdrawing groups : Attach -NO₂ or -CF₃ at the phenyl ring for enhanced anti-tubercular activity (MIC < 1 µg/mL) .
  • Chain elongation : Extend 3rd-position alkyl chains to improve membrane penetration in Gram-negative bacteria .
  • Hybrid scaffolds : Combine with sulfonamides or quinolones to synergize mechanisms and reduce resistance .

Q. Advanced: What photochemical behaviors are critical for applications in photoreactive systems?

Answer:

  • UV-Vis spectroscopy : Monitor λmax shifts under UV light to track photorearrangement kinetics .
  • Quantum yield calculation : Use actinometry to determine efficiency of photolysis reactions .
  • Isomer isolation : Employ matrix-isolation IR to identify transient species like HNNCHO .

Q. Advanced: How can retinoic acid derivatives synergize with 1,2,4-oxadiazole motifs?

Answer:

  • Retinoid hybridization : Synthesize 3,5-disubstituted derivatives via Pd-catalyzed coupling; confirm RARα agonism via luciferase reporter assays .
  • Autophagy modulation : Measure LC3-II/LC3-I ratios in CMA assays to evaluate lysosomal degradation enhancement .
  • Metabolic stability : Assess hepatic microsome clearance to optimize pharmacokinetics .

Properties

IUPAC Name

3,5-dimethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJOAIYFUCQZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513347
Record name 3,5-Dimethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-80-2
Record name 3,5-Dimethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dimethyl-1,2,4-oxadiazole
3,5-Dimethyl-1,2,4-oxadiazole
3,5-Dimethyl-1,2,4-oxadiazole
3,5-Dimethyl-1,2,4-oxadiazole
3,5-Dimethyl-1,2,4-oxadiazole
3,5-Dimethyl-1,2,4-oxadiazole

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